Chloroxymorphamine
Description
Chloroxymorphamine (COA) is a 6β-aminomorphinane derivative first synthesized by Caruso et al. in 1979 as an irreversible μ-opioid receptor (MOR) agonist . Structurally, it features a 6β-(bis(2-chloroethyl)amino) substitution on the oxymorphone scaffold, enabling covalent alkylation of MORs . This irreversible binding confers prolonged pharmacological effects, distinguishing it from reversible opioids like morphine or oxymorphone. Preclinical studies demonstrate that intracerebroventricular (i.c.v.) administration of COA (4 nmol/mouse) produces analgesia lasting four times longer than equimolar oxymorphone, with effects reversible by naloxone . Its mechanism involves selective alkylation of MORs, reducing receptor availability for days post-administration .
Properties
CAS No. |
71360-45-7 |
|---|---|
Molecular Formula |
C21H28Cl2N2O3 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H28Cl2N2O3/c1-24-9-6-20-17-13-2-3-15(26)18(17)28-19(20)14(25(10-7-22)11-8-23)4-5-21(20,27)16(24)12-13/h2-3,14,16,19,26-27H,4-12H2,1H3/t14-,16-,19+,20+,21-/m1/s1 |
InChI Key |
KAFQZFNWIPBPJR-GQHLEUQBSA-N |
SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N(CCCl)CCCl |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N(CCCl)CCCl |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N(CCCl)CCCl |
Other CAS No. |
71360-45-7 |
Synonyms |
6 beta-N,N-bis(2-chloroethyl)oxymorphone chloroxymorphamine chloroxymorphamine, dihydrochloride, (5alpha,6beta)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroxymorphamine belongs to a class of 6β-substituted morphinanes designed for receptor selectivity and irreversible activity. Below is a comparative analysis with structurally or functionally related compounds:
Chlornaltrexamine (CNA)
- Structure: 6β-(bis(2-chloroethyl)amino) derivative of naltrexone .
- Pharmacology : Irreversible MOR antagonist. Pretreatment with CNA blocks morphine-induced analgesia for 72 hours by alkylating MORs .
- Key Difference : Unlike COA, CNA lacks agonist activity, producing pure antagonism .
Nalfurafine
- Structure : 6β-amide derivative of morphinan .
- Pharmacology : Selective κ-opioid receptor (KOR) agonist with minimal MOR affinity. Used clinically in Japan for uremic pruritus .
- Key Difference : Unlike COA’s MOR specificity, nalfurafine targets KORs, avoiding MOR-associated side effects (e.g., respiratory depression) .
Clocinnamox
- Structure: 6β-(cinnamylamino)morphinan derivative .
- Pharmacology : Irreversible MOR antagonist with partial agonist activity at high doses .
- Key Difference : Clocinnamox’s mixed agonist-antagonist profile contrasts with COA’s pure agonist effects .
Oxymorphone
- Structure : Unsubstituted 6β-hydroxy opioid agonist .
- Pharmacology : Reversible MOR agonist with rapid onset but short duration (2–4 hours) .
- Key Difference : COA’s irreversible binding extends analgesic duration to 16–24 hours, unlike oxymorphone’s transient effects .
Data Table: Comparative Pharmacological Profiles
Research Findings and Implications
Irreversible Binding and Prolonged Effects
- COA’s alkylation of MORs reduces receptor availability by >50% for 72 hours post-administration, as shown by decreased [³H]naltrexone binding in mouse brain homogenates .
- Analgesia duration correlates with covalent bond stability, surpassing reversible opioids .
Selectivity and Side Effects
- COA exhibits >100-fold selectivity for MOR over δ-opioid receptors (DOR) and KORs, minimizing off-target effects .
- In contrast, non-selective opioids like MP1104 (KOR/DOR agonist) induce dysphoria and diuresis .
Therapeutic Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
